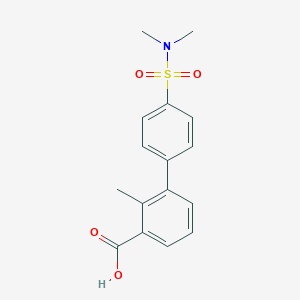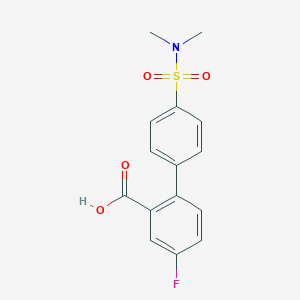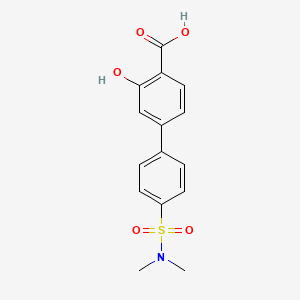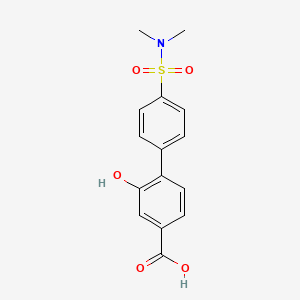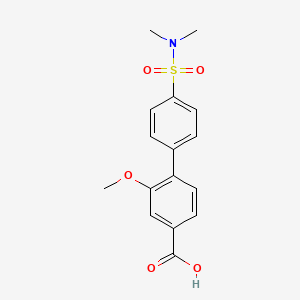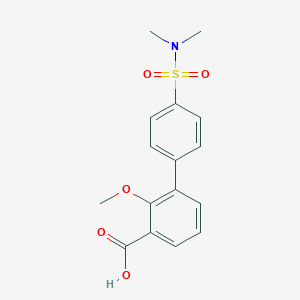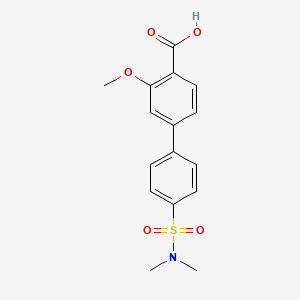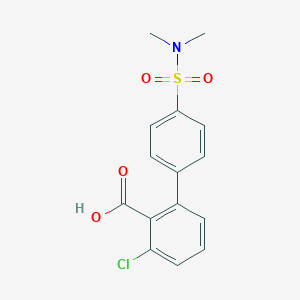
6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 6th position and a dimethylsulfamoylphenyl group at the 2nd position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid typically involves a multi-step process. One common method includes the chlorination of 2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure selective chlorination at the 6th position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable synthesis.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, where the sulfamoyl group can be oxidized to form sulfonic acids. Conversely, reduction reactions can convert the sulfamoyl group to amines.
Coupling Reactions: The benzoic acid moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chloro group.
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Studies: It is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid is primarily based on its ability to interact with specific molecular targets. The chloro and sulfamoyl groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
- 6-Chloro-2-(4-methylsulfamoylphenyl)benzoic acid
- 6-Chloro-2-(4-ethylsulfamoylphenyl)benzoic acid
- 6-Chloro-2-(4-isopropylsulfamoylphenyl)benzoic acid
Comparison: Compared to its analogs, 6-Chloro-2-(4-N,N-dimethylsulfamoylphenyl)benzoic acid exhibits unique properties due to the presence of the dimethylsulfamoyl group. This group enhances the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the chloro group at the 6th position provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
2-chloro-6-[4-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)11-8-6-10(7-9-11)12-4-3-5-13(16)14(12)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFOKSGSYKZWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
